molecular formula C16H9NO5 B3326296 6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid CAS No. 24682-19-7

6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid

Cat. No.: B3326296
CAS No.: 24682-19-7
M. Wt: 295.25 g/mol
InChI Key: YXOGKBDODRQSBC-UHFFFAOYSA-N
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Description

6-Hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy, dioxo, and carboxylic acid functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid typically involves the condensation of 2,4,5-trimethoxyaniline with diethyl ketomalonate, followed by cyclization under high-temperature conditions to form the quinoline ring. The intermediate product, 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate, is then hydrolyzed to yield the final compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and dioxo groups, leading to the formation of quinoline derivatives with altered electronic properties.

    Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups and potentially altering the biological activity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-Hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.

    Quinolone: Contains a ketone group at the 4-position, commonly used in antibiotics.

Uniqueness: 6-Hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid is unique due to its combination of hydroxy, dioxo, and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-hydroxy-5,6-dioxo-2-phenylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO5/c18-11-7-12(19)15(20)13-9(16(21)22)6-10(17-14(11)13)8-4-2-1-3-5-8/h1-7,18H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOGKBDODRQSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=O)C(=O)C=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid
Reactant of Route 2
6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid
Reactant of Route 3
6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid
Reactant of Route 4
6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid
Reactant of Route 5
6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid
Reactant of Route 6
6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid

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